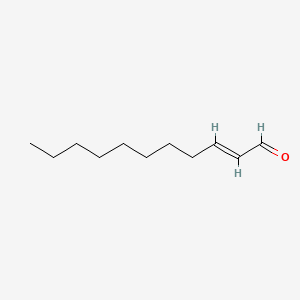

trans-2-Undecenal

Descripción general

Descripción

trans-2-Undecenal: is an organic compound with the molecular formula C11H20O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the undecenal chain. This compound is known for its distinctive citrus-like aroma and is found naturally in various plants, including coriander, fresh red pepper, and watermelon .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through the oxidation of triolein, a triglyceride derived from oleic acid. The oxidation process typically involves heating triolein, which leads to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of undecylenic acid, followed by selective oxidation. This method ensures high yields and purity of the final product.

Análisis De Reacciones Químicas

Oxidation and Peroxidation Pathways

trans-2-Undecenal is generated during thermal degradation of unsaturated lipids, particularly in culinary oils. Its formation is linked to the breakdown of oleoylglycerols via hydroperoxide intermediates . Key oxidative pathways include:

-

In heated soybean oil, this compound concentrations peak at ~1500 RI units after 25.7 minutes, followed by declines due to secondary reactions .

-

Its role in lipid peroxidation contributes to the generation of cytotoxic α,β-unsaturated aldehydes, which exhibit concentration-dependent toxicity .

Isomerization and Stability

The compound undergoes cis-trans isomerization under thermal or photochemical conditions:

| Condition | Observation | Implication | Source |

|---|---|---|---|

| Heating (≥150°C) | Formation of cis-2-Undecenal (0.1–3.5%) | Reduced oxidative stability | |

| Prolonged storage | Increased cis-isomer ratio | Alters odor profile (citrus → waxy) |

Polymerization and Combination Reactions

This compound participates in radical-mediated combination reactions:

-

In model frying systems, this compound reacts with peroxidized linoleic acid derivatives to form trans,trans-2,4-undecadienal .

Synthetic Routes

Industrial synthesis employs two primary methods:

| Method | Reactants | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Aldol Condensation | Acetaldehyde + Nonanal | Basic catalyst (NaOH) | ~65% | 96% | |

| Halogenation-Hydrolysis | α-Bromo undecanoic acid | Aqueous hydrolysis | ~50% | 90% |

Environmental and Biological Reactivity

-

Photodegradation : UV exposure generates peroxides and carbonyl fragments, with a half-life of ~48 hours in aqueous media .

-

Microbial Metabolism : Soil bacteria degrade this compound via β-oxidation to C9 and C7 metabolites, reducing environmental persistence .

-

Antimicrobial Activity : Exhibits fungistatic effects at ≥50 ppm by disrupting fungal membrane integrity .

Aplicaciones Científicas De Investigación

Chemistry

trans-2-Undecenal serves as a starting material for synthesizing various organic compounds. Its unique structure allows it to undergo several chemical reactions:

- Oxidation : Converts to undecenoic acid.

- Reduction : Yields undecenol.

- Addition Reactions : The double bond facilitates reactions with halogens and hydrogen halides.

Biology

The compound exhibits notable antimicrobial properties , making it useful in biological research. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 450 µL/mL depending on the bacterial strain tested. This suggests potential applications in:

- Food preservation : As a natural antibacterial agent.

- Antifungal activity : Particularly against yeast and other fungal pathogens.

Medicine

Research indicates that this compound may have potential applications in medicine due to its antifungal properties. Its mechanism of action involves interaction with cellular membranes, leading to the inhibition of enzyme activity and disruption of cellular processes.

Industrial Applications

In the flavor and fragrance industry , this compound is valued for its pleasant odor, which makes it suitable for use in perfumes and food flavoring.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study highlighted this compound's effectiveness against various pathogens, showing its potential as a natural antibacterial agent suitable for food preservation . -

Biological Activity Assessment :

Research assessed the compound's ability to inhibit bacterial growth, suggesting applications in healthcare settings for infection control . -

Flavor Profile Analysis :

The compound has been detected in various food products, indicating its relevance as a flavoring agent and potential biomarker for food consumption . -

Toxicological Studies :

Toxicological assessments revealed that this compound does not present significant genotoxic risks, supporting its safety for use in consumer products .

Mecanismo De Acción

The mechanism by which trans-2-Undecenal exerts its effects involves its interaction with cellular membranes and proteins. As an aldehyde, it can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. This interaction can influence various cellular pathways, including those involved in inflammation and oxidative stress .

Comparación Con Compuestos Similares

trans-2-Decenal: Another unsaturated aldehyde with a similar structure but a shorter carbon chain.

trans-2-Dodecenal: Similar structure with a longer carbon chain.

trans-2-Nonenal: A shorter-chain unsaturated aldehyde.

Uniqueness: trans-2-Undecenal is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and sensory properties. Its citrus-like aroma and reactivity make it particularly valuable in the flavor and fragrance industry compared to its shorter or longer-chain counterparts .

Actividad Biológica

trans-2-Undecenal is an unsaturated aldehyde with the chemical formula C₁₁H₂₃O. It has garnered attention in various fields due to its biological activities, particularly its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and genotoxicity, supported by relevant research findings and case studies.

This compound is characterized by a double bond between the second and third carbon atoms in its chain. It belongs to a class of compounds known as unsaturated aldehydes, which are known for their diverse biological activities.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound. For instance, it has been shown to exhibit significant antibacterial effects against various bacterial strains. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.3 mg/mL | |

| Escherichia coli | 0.5 mg/mL | |

| Salmonella enterica | 0.4 mg/mL |

Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxic effects in human cells. A study involving human lung carcinoma A549 cells revealed that exposure to this compound resulted in oxidative stress and DNA damage, indicating its potential role as a mutagenic agent.

Case Study: Cytotoxicity in A549 Cells

In a controlled experiment, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity:

- Low Concentration (10 µM): Minimal cytotoxic effect observed.

- Medium Concentration (50 µM): Moderate cytotoxicity with significant oxidative stress markers.

- High Concentration (100 µM): High levels of DNA damage and cell death.

These findings suggest that while this compound may have therapeutic potential, caution is warranted due to its cytotoxic properties at elevated concentrations .

Genotoxicity Studies

Genotoxicity is a critical aspect when evaluating the safety of chemical compounds. Studies have indicated that this compound possesses genotoxic potential, particularly through mechanisms involving oxidative DNA damage.

Table 2: Genotoxicity Assessment of this compound

| Test Type | Result | Reference |

|---|---|---|

| Comet Assay | Positive for DNA damage at 50 µM | |

| Micronucleus Assay | Induced micronuclei formation | |

| Sister Chromatid Exchange | Positive at higher concentrations |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature of this compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Oxidative Stress Induction: Exposure to this compound generates reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.

- DNA Damage: The compound has been shown to cause strand breaks and mutations in DNA, raising concerns regarding its use in food products and pharmaceuticals.

Propiedades

Número CAS |

2463-77-6 |

|---|---|

Fórmula molecular |

C11H20O |

Peso molecular |

168.28 g/mol |

Nombre IUPAC |

undec-2-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |

Clave InChI |

PANBRUWVURLWGY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC=O |

SMILES isomérico |

CCCCCCCC/C=C/C=O |

SMILES canónico |

CCCCCCCCC=CC=O |

Densidad |

0.837-0.847 |

Descripción física |

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |

Solubilidad |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.